S-Enantiomer Demonstrates ~20-Fold Greater Negative Dromotropic Potency Than R-Enantiomer in Human Subjects
In a placebo-controlled human study directly comparing optically pure (R)- and (S)-verapamil, (S)-verapamil exhibited 20.6–21.8 times greater potency than (R)-verapamil in prolonging the PR interval (negative dromotropic effect on AV node conduction) [1]. This stereoselective potency difference was derived from linear regression analyses of percent change in PR interval from baseline versus the logarithm of serum enantiomer concentration. Importantly, while (S)-verapamil was markedly more potent in AV node conduction slowing, (R)-verapamil uniquely produced a significant reduction in mean arterial pressure (MAP) [15.9±6.8 mmHg vs placebo 8.7±3.2 mmHg, p<0.05], an effect not observed with (S)-verapamil [1].
| Evidence Dimension | Negative dromotropic potency (PR interval prolongation) |
|---|---|
| Target Compound Data | (S)-verapamil: potency reference (1×) |
| Comparator Or Baseline | (R)-verapamil: potency relative to (S)-verapamil |
| Quantified Difference | (S)-verapamil is 20.6–21.8 times more potent than (R)-verapamil |
| Conditions | Single oral dose of 120 mg (S)-verapamil vs 480 mg (R)-verapamil in 8 healthy human volunteers; PR interval measured by surface ECG |
Why This Matters
This data establishes that (S)-Verapamilamide, as the enantiomerically pure precursor to (S)-verapamil, is essential for research programs requiring selective modulation of AV nodal conduction without confounding blood pressure effects.
- [1] Busse D, et al. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Eur J Clin Pharmacol. 2006;62(8):613-619. View Source
